molecular formula C16H13NO5 B5587228 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID

Cat. No.: B5587228
M. Wt: 299.28 g/mol
InChI Key: HBZFIMUWJHUZLR-UHFFFAOYSA-N
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Description

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID is a compound that belongs to the class of benzoic acids It is characterized by the presence of an acetoxy group and a benzamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :

    Acetylation: 4-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of 50-60°C for about 15 minutes.

    Precipitation: The reaction mixture is then cooled, and water is added to precipitate the product.

    Recrystallization: The crude product is purified by recrystallization from ethanol-water mixture to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxy derivative. This hydroxy derivative can then interact with enzymes or proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Acetoxybenzoic Acid: Similar in structure but lacks the benzamido group.

    4-Hydroxybenzoic Acid: The precursor in the synthesis of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID.

    Benzoic Acid: The parent compound with a simpler structure.

Properties

IUPAC Name

4-[(4-acetyloxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-10(18)22-14-8-4-11(5-9-14)15(19)17-13-6-2-12(3-7-13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZFIMUWJHUZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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